REACTION_SMILES
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[CH3:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1.[I:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[c:1]1([SeH:7])[cH:2][cH:3][cH:4][cH:5][cH:6]1.[n:15]1[c:16]2[c:17]([cH:18][cH:19][c:20]3[c:21]2[cH:22][cH:23][cH:24][n:25]3)[cH:26][cH:27][cH:28]1>>[c:1]1([Se:7][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Ic1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[SeH]c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cnc2c(c1)ccc1ncccc12
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Name
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Type
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product
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Smiles
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c1ccc([Se]c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |